Dibromo Cotinine Hydrobromide Perbromide
Description
Contextualization within the Chemistry of Nicotine (B1678760) and Cotinine (B1669453) Derivatives
Nicotine, a naturally occurring alkaloid in the nightshade family of plants, is extensively metabolized in mammals, with about 70-80% being converted to cotinine. nih.gov This conversion process involves two primary steps: the first is mediated by the enzyme CYP2A6 to form nicotine-Δ¹ʹ(⁵ʹ)-iminium ion, which exists in equilibrium with 5'-hydroxynicotine. nih.gov The second step is catalyzed by a cytoplasmic aldehyde oxidase. nih.gov
Cotinine itself is a major metabolite of nicotine and serves as a key biomarker for nicotine exposure due to its longer half-life. nih.govwikipedia.org The chemical transformation of nicotine to cotinine and its subsequent derivatives is a significant area of research. One such derivative is Dibromo Cotinine Hydrobromide Perbromide. This compound is synthesized from nicotine, with one reported method involving the conversion of ¹⁴C-Nicotine into ¹⁴C-dibromocotinine hydrobromide perbromide. psu.edu This intermediate is then subjected to debromination using zinc dust and acetic acid to yield ¹⁴C-cotinine in high yields. psu.edu This synthesis highlights the role of this compound as a crucial intermediate in the preparation of labeled cotinine analogues for research purposes.
The study of nicotine and cotinine derivatives is driven by the desire to understand their biological activities and to develop new therapeutic agents. nih.govuky.edu For instance, cotinine itself is being investigated for potential applications in treating conditions such as depression, PTSD, schizophrenia, Alzheimer's disease, and Parkinson's disease. The synthesis of various analogues, including conformationally restricted versions of nicotine, is an active area of research aimed at exploring their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net
Table 1: Key Compounds in the Nicotine-Cotinine Pathway
| Compound | Molecular Formula | Role |
| Nicotine | C₁₀H₁₄N₂ | Precursor |
| Cotinine | C₁₀H₁₂N₂O | Major metabolite of nicotine |
| This compound | C₁₀H₁₁Br₅N₂O | Intermediate in cotinine synthesis |
Significance of Brominated Nitrogen Heterocycles in Synthetic Chemistry
Nitrogen heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov The introduction of bromine atoms into these heterocyclic systems, creating brominated nitrogen heterocycles, significantly enhances their utility in synthetic chemistry.
Bromine atoms can act as versatile synthetic handles, allowing for a wide range of subsequent chemical transformations. These transformations often involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for constructing complex molecular architectures. researchgate.net For example, the synthesis of conformationally restricted nicotine analogues has utilized brominated intermediates to build intricate ring systems. nih.gov
Furthermore, the position of bromination on the heterocyclic ring can be highly selective, depending on the reaction conditions and the nature of the substrate. researchgate.netyoutube.com This selectivity is crucial for directing the synthesis towards a specific desired product. For instance, the bromination of 7-azaindole (B17877) derivatives has been shown to be critical for modulating their inhibitory potency and selectivity towards certain kinases. acs.org
The presence of bromine can also influence the biological activity of the molecule. In the development of bupropion (B1668061) analogues as potential smoking cessation aids, brominated ketones were synthesized as key intermediates. nih.gov The resulting aminoketones showed varying abilities to inhibit monoamine uptake and antagonize nAChR function. nih.gov
Table 2: Applications of Brominated Nitrogen Heterocycles
| Application Area | Example | Reference |
| Synthesis of Nicotine Analogues | Formation of bridged-nicotine analogues | researchgate.net |
| Medicinal Chemistry | Development of kinase inhibitors | acs.org |
| Synthesis of Pharmacotherapies | Intermediates for bupropion analogues | nih.gov |
Overview of Perbromide Reagents and Their Role in Organic Synthesis
Perbromide reagents, such as Pyridinium (B92312) Hydrobromide Perbromide (PHPB), are versatile and widely used in organic synthesis. researchgate.netthieme-connect.com These reagents are typically solid, which makes them easier and safer to handle compared to liquid bromine. researchgate.net They act as a source of electrophilic bromine for a variety of transformations. wikipedia.org
PHPB, also known as pyridinium tribromide, consists of a pyridinium cation and a tribromide anion. wikipedia.orgnbinno.com It is a stable, red crystalline solid that is virtually insoluble in water. wikipedia.org This reagent is effective for the bromination of a wide range of organic compounds, including alkenes, alkynes, aromatic compounds, and heterocycles. nbinno.com The reactivity of PHPB can be modulated by the reaction conditions, allowing for selective bromination. For example, it has been used for the monobromination of aromatic amines with good yields and minimal formation of polybrominated products. researchgate.net
The use of perbromide reagents extends beyond simple bromination. They can also act as oxidizing agents. nbinno.com For instance, PHPB can oxidize thiols to disulfides and sulfides to sulfoxides. researchgate.net
Table 3: Common Perbromide Reagents and Their Applications
| Reagent | Chemical Formula | Key Applications |
| Pyridinium Hydrobromide Perbromide (PHPB) | C₅H₆Br₃N | Bromination of ketones, aromatic ethers, and amines; Oxidation of thiols and sulfides |
| Tetrabutylammonium Tribromide (TBATB) | (C₄H₉)₄NBr₃ | Selective brominating agent |
| Benzyltrimethylammonium Tribromide (BTMATB) | C₁₀H₁₆NBr₃ | Brominating and oxidizing agent |
Properties
Molecular Formula |
C₁₀H₁₁Br₅N₂O |
|---|---|
Molecular Weight |
574.73 |
Synonyms |
3,5-Dibromo-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone Mono(hydrogen Tribromide); |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry of Dibromo Cotinine Hydrobromide Perbromide
Historical and Modern Approaches to the Bromination of Cotinine (B1669453) and Related Alkaloids
The bromination of cotinine, a major metabolite of nicotine (B1678760), and other related alkaloids has been a subject of interest for chemists developing new compounds with potential pharmacological applications. researchgate.netnih.gov The introduction of bromine atoms into the cotinine structure can significantly alter its chemical and biological properties. Over the years, various methods have been developed to achieve this transformation, ranging from classical approaches using molecular bromine to more refined techniques employing specialized brominating agents.
Direct Bromination Strategies: Reaction Conditions and Yield Optimization
Direct bromination is a primary method for synthesizing brominated cotinine derivatives. This approach involves the direct reaction of a brominating agent with the cotinine molecule. The success of this strategy hinges on carefully controlling the reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.
One of the most established methods for the bromination of organic compounds is the use of molecular bromine (Br2), often in an acidic medium like acetic acid. nih.govsci-hub.se Acetic acid serves as a solvent and can also act as a catalyst by promoting the formation of the enol form of the ketone, which is more susceptible to electrophilic attack by bromine. nih.govmasterorganicchemistry.com The reaction of molecular bromine with a ketone in an acidic environment typically leads to the substitution of a hydrogen atom at the α-position to the carbonyl group with a bromine atom. masterorganicchemistry.com
For the synthesis of dibrominated cotinine, a solution of cotinine in acetic acid would be treated with a stoichiometric amount of molecular bromine. nih.gov The reaction mixture is typically stirred at a controlled temperature to ensure the reaction proceeds to completion. nih.gov The progress of the reaction can be monitored by observing the disappearance of the characteristic orange color of bromine. youtube.com Upon completion, the excess bromine is often quenched with a reducing agent like sodium bisulfite, and the product is isolated through precipitation and filtration. nih.gov
Table 1: Representative Reaction Conditions for Bromination with Molecular Bromine in Acetic Acid
| Parameter | Condition |
| Substrate | Cotinine |
| Reagent | Molecular Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| Temperature | Room Temperature to mild heating |
| Work-up | Aqueous sodium bisulfite wash, filtration |
Due to the hazardous nature of molecular bromine, which is a volatile and corrosive liquid, solid and more manageable brominating agents have been developed. sci-hub.semasterorganicchemistry.com Among these, perbromide reagents are particularly noteworthy.
Pyridinium (B92312) Bromide Perbromide (PBPB) , also known as pyridinium tribromide, is a stable, crystalline solid that serves as a convenient source of electrophilic bromine. jubilantingrevia.comorganic-chemistry.orgsigmaaldrich.comnih.gov It is considered a safer alternative to molecular bromine and is effective for the bromination of various organic compounds, including phenols and unsaturated systems. jubilantingrevia.com In the context of cotinine bromination, PBPB would be added to a solution of cotinine, likely in a suitable solvent, to effect the desired dibromination.
N-Bromosuccinimide (NBS) is another widely used solid brominating agent. wikipedia.orgcommonorganicchemistry.com NBS is particularly known for its ability to perform allylic and benzylic brominations via a radical pathway. masterorganicchemistry.comwikipedia.org However, it can also be used for the α-bromination of carbonyl compounds, especially when catalyzed by an acid. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction with NBS often offers better control and selectivity compared to molecular bromine. organic-chemistry.org For the synthesis of dibromo cotinine, cotinine would be reacted with NBS in a suitable solvent, potentially with a radical initiator or under acidic conditions depending on the desired regioselectivity. wikipedia.orgorganic-chemistry.org
Table 2: Comparison of Common Brominating Agents
| Reagent | Formula | Physical State | Key Applications |
| Molecular Bromine | Br₂ | Liquid | Electrophilic addition and substitution |
| Pyridinium Bromide Perbromide | C₅H₆Br₃N | Solid | Bromination of phenols, unsaturates |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Allylic/benzylic bromination, α-bromination of carbonyls |
Regioselective and Stereoselective Bromination Pathways
The complexity of the cotinine molecule presents challenges and opportunities in terms of the regioselectivity and stereoselectivity of the bromination reaction.
The term "regioselectivity" refers to the preference for one direction of bond making or breaking over all other possible directions. youtube.comyoutube.com In the bromination of cotinine, this pertains to which specific hydrogen atoms on the cotinine ring are replaced by bromine atoms. The structure of cotinine offers several potential sites for bromination. The positions adjacent to the carbonyl group (the α-positions) are activated towards electrophilic substitution, particularly under acidic conditions that favor enol formation. masterorganicchemistry.com However, other positions on the pyrrolidine (B122466) or pyridine (B92270) rings could also be susceptible to bromination depending on the reaction conditions and the brominating agent used. mdpi.comnih.gov
Achieving regioselective bromination often involves a careful choice of reagents and reaction conditions. For instance, radical bromination using NBS with a radical initiator tends to favor substitution at allylic or benzylic positions, whereas electrophilic bromination with Br2 in acetic acid typically targets the α-position of a ketone. masterorganicchemistry.commasterorganicchemistry.com The development of methods for the regioselective bromination of aromatic amines has also been an area of active research, which could provide insights into controlling bromination on the pyridine ring of cotinine. nih.gov
Stereochemistry is a critical aspect of chemical synthesis, as the spatial arrangement of atoms in a molecule can profoundly impact its properties. The addition of bromine to a double bond, for example, is a stereospecific reaction, meaning the stereochemistry of the starting alkene determines the stereochemistry of the product. youtube.com This typically proceeds through an "anti-addition" mechanism, where the two bromine atoms add to opposite faces of the double bond, often involving a cyclic bromonium ion intermediate. youtube.comyoutube.comladykeanecollege.edu.in
While the cotinine molecule does not have a double bond in its pyrrolidine ring, the principles of stereocontrol are still relevant. If the bromination reaction creates new stereocenters, the reaction can be either stereoselective (favoring the formation of one stereoisomer over another) or stereospecific (where the stereochemistry of the reactant dictates the stereochemistry of the product). khanacademy.org For instance, the metabolic hydroxylation of cotinine to 3'-hydroxycotinine is highly stereoselective, yielding predominantly the trans isomer. nih.gov Similarly, the synthetic approaches to brominated cotinine derivatives would need to consider the potential formation of different stereoisomers and develop methods to control or separate them.
Mechanistic Elucidation of Bromination Processes
The introduction of bromine into the cotinine molecule can occur through several mechanistic pathways, depending on the specific reagents and reaction conditions employed. byjus.com These mechanisms are crucial for understanding and optimizing the synthesis of dibromo-cotinine.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In the context of cotinine, which contains a pyridine ring, this mechanism would involve the attack of an electrophilic bromine species on the electron-rich aromatic ring. youtube.com
The reaction proceeds in two main steps:
Attack of the electrophile: The aromatic ring acts as a nucleophile, attacking the electrophile (e.g., Br+). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The position of substitution on the pyridine ring is influenced by the directing effects of the existing substituents. The rate of reaction is also affected by whether these groups are activating or deactivating. wikipedia.org
Free radical bromination offers an alternative pathway for introducing bromine into a molecule, particularly at alkyl positions. byjus.com This process is typically initiated by UV light or a radical initiator and proceeds via a chain reaction mechanism involving three stages: initiation, propagation, and termination. youtube.com
Initiation: The bromine molecule undergoes homolytic cleavage to form two bromine radicals. byjus.com
Propagation: A bromine radical abstracts a hydrogen atom from an alkyl group on the cotinine molecule, forming an alkyl radical and hydrogen bromide. This alkyl radical then reacts with a bromine molecule to form the brominated product and a new bromine radical, which continues the chain. byjus.com
Termination: The reaction concludes when radicals combine with each other. byjus.com
Free radical bromination is often selective for the most substituted carbon atom that can form a stable radical. youtube.com
If the cotinine molecule contains unsaturated (double or triple) bonds within its structure, addition reactions can occur. youtube.com In an addition reaction, the pi bond of the unsaturated system breaks, and new single bonds are formed with the atoms of the adding reagent (e.g., Br2). youtube.com
Conjugated systems, such as α,β-unsaturated carbonyls, can undergo 1,4-addition (conjugate addition), where the nucleophile adds to the β-carbon. libretexts.orgmdpi.com The mechanism involves the initial attack of the nucleophile on the β-carbon, followed by tautomerization to yield the final product. libretexts.org The reactivity of α,β-unsaturated carbonyls towards nucleophiles like thiols has been studied, providing insights into the electronic and steric factors that influence these reactions. nih.gov
Synthesis of Radiolabeled Dibromo Cotinine Hydrobromide Perbromide
Radiolabeled compounds are indispensable tools in drug metabolism and pharmacokinetic studies, allowing researchers to trace the fate of a molecule in a biological system. wuxiapptec.com The synthesis of radiolabeled dibromo-cotinine derivatives involves the incorporation of an isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the molecule.
The synthesis of a radiolabeled compound begins with the preparation of a suitable precursor that can be readily labeled with an isotope. For carbon-14 labeling, common starting materials include [¹⁴C]carbon dioxide or [¹⁴C]potassium cyanide, which can be converted into a variety of labeled intermediates. wuxiapptec.comnih.gov For instance, [¹⁴C]CO₂ can be reduced to [¹⁴C]methanol, a versatile precursor for introducing a labeled methyl group. nih.gov
The choice of labeling position is critical and is often guided by the need to prevent the loss of the radiolabel during metabolic processes. nih.gov Stable isotope-labeled compounds, such as those containing deuterium, are also used in metabolic studies to investigate the kinetics and bioavailability of drugs like nicotine. researchgate.net
Once the precursor is radiolabeled, it is then converted into the desired cotinine derivative through a series of chemical reactions. A documented synthesis of ¹⁴C-cotinine involves the conversion of ¹⁴C-nicotine into ¹⁴C-dibromocotinine hydrobromide perbromide. psu.edu This intermediate is then subjected to debromination using zinc dust and acetic acid to yield ¹⁴C-cotinine in high yields. psu.edu
The metabolism of nicotine to cotinine is a major pathway in humans, with approximately 70-80% of nicotine being converted to cotinine. nih.govoup.com This metabolic conversion is primarily carried out by the cytochrome P450 enzyme CYP2A6. mdpi.comnih.gov The resulting cotinine and its metabolites, such as trans-3'-hydroxycotinine, are important biomarkers for assessing tobacco smoke exposure. phenxtoolkit.orgnih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of Dibromo Cotinine Hydrobromide Perbromide
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition and for probing its structure through controlled fragmentation.
The presence of multiple bromine atoms in Dibromo Cotinine (B1669453) Hydrobromide Perbromide imparts a highly characteristic isotopic pattern in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). The presence of five bromine atoms in the molecule (C₁₀H₁₁Br₅N₂O) results in a distinctive sextet of peaks in the molecular ion region. scbt.com The relative intensities of these isotopic peaks (M, M+2, M+4, M+6, M+8, M+10) follow a predictable binomial distribution, providing unequivocal evidence for the presence of five bromine atoms and confirming the molecular formula.
Table 1: Theoretical Isotopic Distribution for [M]⁺ of C₁₀H₁₁Br₅N₂O
| Isotopic Peak | Relative Abundance (%) |
| M | 100.0 |
| M+2 | 97.3 |
| M+4 | 37.9 |
| M+6 | 7.8 |
| M+8 | 0.8 |
| M+10 | <0.1 |
Note: This table represents a theoretical calculation of the expected isotopic pattern for a molecule containing five bromine atoms. Actual experimental values may vary slightly.
Tandem mass spectrometry (MS/MS) offers deeper insight into the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific fragmentation data for Dibromo Cotinine Hydrobromide Perbromide is not extensively published, general fragmentation pathways for related nicotine (B1678760) and cotinine compounds have been studied. nih.govnih.govrsc.org For Dibromo Cotinine, fragmentation would likely involve characteristic losses. Key fragmentation patterns would include the loss of bromine radicals (•Br), hydrogen bromide (HBr), and cleavage of the pyrrolidinone ring. The pyridine (B92270) ring typically remains stable, and its fragments are often observed. The analysis of these fragmentation patterns allows for the precise mapping of the bromine atoms' locations on the cotinine scaffold and confirms the connectivity of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of molecules in solution. A combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement.
Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. Carbons directly attached to bromine atoms would show a significant downfield shift. The carbonyl carbon of the pyrrolidinone ring would also be readily identifiable by its characteristic chemical shift in the range of 170-180 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 150 |
| Pyrrolidinone Ring Protons | 2.0 - 4.5 | 25 - 60 |
| N-Methyl Protons | ~3.0 | ~35 |
| Carbonyl Carbon | - | 170 - 180 |
| C-Br Carbons | - | 40 - 70 |
Note: These are predicted ranges based on known data for similar structures. tmkarpinski.comnih.govchemicalbook.com Actual values require experimental determination.
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the pyridine and pyrrolidinone rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each proton signal to its corresponding carbon. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between different functional groups, such as linking the N-methyl group to the pyrrolidinone ring and confirming the positions of the bromine atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique is vital for determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the pyrrolidinone ring.
X-ray Crystallography for Solid-State Molecular Architecture Determination
For this compound, an X-ray crystal structure would confirm the positions of the two bromine atoms on the cotinine framework. Furthermore, it would reveal the exact geometry of the hydrobromide and perbromide (Br₃⁻) ions and their interactions with the protonated dibromocotinine cation through hydrogen bonding and ionic forces. This detailed solid-state information is invaluable for understanding the molecule's packing in the crystalline state and its intermolecular interactions. Although a specific crystal structure for this exact compound is not publicly available, analysis of related brominated organic compounds provides a basis for what to expect.
Determination of Absolute Configuration of Chiral Centers
The structure of this compound contains chiral centers, the absolute configuration of which is crucial for understanding its three-dimensional structure and potential interactions in a chiral environment. The cotinine framework inherently possesses a chiral center at the C5 position (the carbon atom linking the pyrrolidinone and pyridine rings). The bromination of the cotinine molecule introduces at least one additional chiral center at the C3 position of the pyrrolidinone ring.
A definitive determination of the absolute configuration of these chiral centers would necessitate single-crystal X-ray diffraction analysis. This technique would allow for the precise mapping of the spatial arrangement of all atoms in the crystal lattice. By employing a radiation source with a wavelength that can induce anomalous dispersion effects (e.g., copper Kα radiation), the absolute configuration can be determined, typically expressed using the Cahn-Ingold-Prelog (R/S) notation. In the absence of such experimental data, the stereochemistry would be inferred from the stereochemistry of the starting cotinine and the mechanism of the bromination reaction.
Analysis of Hydrogen Bonding and Supramolecular Interactions
Hydrogen Bonding: The presence of the hydrobromide (HBr) component introduces a strong hydrogen bond donor in the protonated pyridine nitrogen of the cotinine moiety (N-H+). This cation would readily form strong hydrogen bonds with the bromide (Br⁻) anions. Weaker C-H···O and C-H···Br hydrogen bonds involving the pyrrolidinone ring and the bromide ions are also anticipated, contributing to the formation of a complex three-dimensional network. Such interactions are commonly observed in related organic hydrobromide salts.
Halogen Bonding: The perbromide (Br₃⁻) anion and the bromine atoms covalently bonded to the cotinine ring are potential halogen bond donors and acceptors. These interactions, where a halogen atom acts as an electrophilic species, could form contacts with the bromide anions or the nitrogen and oxygen atoms of neighboring molecules, further influencing the supramolecular architecture.
Other Interactions: Van der Waals forces and potential π-π stacking between the pyridine rings of adjacent molecules would also play a role in the crystal packing.
A hypothetical table of expected hydrogen bond parameters is presented below, based on typical values for similar organic salts.
| Donor | Acceptor | Distance (Å) (Predicted) | Angle (°) (Predicted) | Type of Interaction |
| N-H⁺ (Pyridine) | Br⁻ | 2.8 - 3.2 | 160 - 180 | Strong Hydrogen Bond |
| C-H (Pyrrolidinone) | O=C | 3.0 - 3.5 | 130 - 160 | Weak Hydrogen Bond |
| C-H (Pyrrolidinone) | Br⁻ | 3.2 - 3.7 | 120 - 150 | Weak Hydrogen Bond |
Crystallographic Disorder and Solvent Inclusion Studies
In the solid state, it is plausible that this compound could exhibit crystallographic disorder. The perbromide (Br₃⁻) anion, being linear or nearly linear, might adopt multiple orientations within the crystal lattice, leading to disorder that would be modeled during crystallographic refinement. Furthermore, the pyrrolidinone ring could potentially adopt different conformations, also contributing to disorder.
Solvent inclusion is another possibility, depending on the crystallization conditions. Solvents used for crystallization, such as acetone (B3395972) or methanol (B129727) in which the compound is soluble, could become trapped within the crystal lattice. lgcstandards.com The presence of included solvent molecules would be identified by X-ray diffraction and would likely be involved in the hydrogen-bonding network.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound and for probing its conformational state. While specific spectra for this compound are not publicly available, the expected vibrational modes can be predicted based on the known spectra of cotinine and related halogenated compounds. researchgate.net
Key expected vibrational bands would include:
C=O Stretch: A strong absorption band in the IR spectrum, likely between 1690 and 1720 cm⁻¹, corresponding to the carbonyl group of the pyrrolidinone ring.
C-N Stretching: Vibrations associated with the C-N bonds of the pyrrolidinone ring and the pyridine ring would be expected in the 1200-1400 cm⁻¹ region.
Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
C-Br Stretching: The vibrations of the carbon-bromine bonds would be found in the lower frequency region of the IR spectrum, typically between 500 and 700 cm⁻¹.
Perbromide (Br₃⁻) Vibration: The symmetric stretch of the Br₃⁻ anion is Raman active and would be expected as a strong signal around 160 cm⁻¹.
A hypothetical data table summarizing these expected vibrational frequencies is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| C=O (Amide) | 1690 - 1720 | IR (strong) |
| C=C, C=N (Pyridine) | 1400 - 1600 | IR, Raman |
| C-N (Pyrrolidinone) | 1200 - 1400 | IR, Raman |
| C-Br | 500 - 700 | IR, Raman (weak) |
| Br₃⁻ (Symmetric Stretch) | ~160 | Raman (strong) |
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the pyridine ring, which is expected to exhibit π → π* transitions. The presence of bromine atoms and the carbonyl group may cause a slight shift in the absorption maxima compared to unsubstituted cotinine.
The perbromide (Br₃⁻) anion is also a known chromophore, typically showing strong absorptions in the UV region, which could overlap with the transitions from the cotinine moiety. A solution-state UV-Vis spectrum would likely show a complex absorption profile resulting from the superposition of the electronic transitions of the organic cation and the perbromide anion.
Expected electronic transitions include:
π → π transitions* of the pyridine ring, likely appearing as one or more strong absorption bands in the range of 200-280 nm.
n → π transitions* associated with the carbonyl group and the pyridine nitrogen, which are typically weaker and may be obscured by the stronger π → π* absorptions.
Transitions associated with the Br₃⁻ anion , which are expected to be intense and located in the UV region, potentially below 300 nm.
Theoretical and Computational Investigations of Dibromo Cotinine Hydrobromide Perbromide
Mechanistic Studies of Bromination Reactions Using Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.
To study the bromination reaction leading to Dibromo Cotinine (B1669453) Hydrobromide Perbromide, computational methods can be used to identify the transition state(s) and map out the reaction pathway.
Transition State Search : A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms can be used to locate transition state structures.
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired species.
Vibrational Frequency Analysis : A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Bromination reactions can proceed through different mechanisms, such as electrophilic addition or radical substitution. Computational chemistry can be used to determine the most likely pathway by calculating the energy profiles for each proposed mechanism.
Electrophilic Bromination : This would involve the attack of an electrophilic bromine species on the cotinine molecule. The energy profile would show the relative energies of the reactants, any intermediates (such as a bromonium ion), the transition state, and the products.
Radical Bromination : This pathway would involve bromine radicals. The calculations would focus on the energetics of the initiation, propagation, and termination steps.
By comparing the activation energies (the energy difference between the reactants and the transition state) for the different pathways, the kinetically favored mechanism can be identified.
Illustrative Energy Profile Data Table:
This table illustrates the type of data that would be generated from a mechanistic study. The values are hypothetical.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| Reactants | Cotinine + Br₂ | 0.0 |
| Electrophilic TS | [Transition State Structure] | Value |
| Intermediate | [Bromonium Ion] | Value |
| Radical TS | [Transition State Structure] | Value |
| Products | Dibromo Cotinine | Value |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase (e.g., in a solvent) and over time.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of dynamic processes. For Dibromo Cotinine Hydrobromide Perbromide, an MD simulation would involve:
System Setup : Placing the molecule in a simulation box filled with solvent molecules (e.g., water).
Force Field Selection : Choosing a suitable force field, which is a set of parameters that describes the potential energy of the system.
Simulation : Running the simulation for a certain period (nanoseconds to microseconds), during which the positions and velocities of all atoms are updated at each time step.
From the simulation trajectory, various properties can be analyzed:
Conformational Analysis : Identifying the most populated conformations of the molecule in solution.
Solvation Structure : Analyzing the arrangement of solvent molecules around the solute.
Hydrogen Bonding : Investigating the formation and lifetime of hydrogen bonds between the molecule and the solvent.
Root Mean Square Deviation (RMSD) : To assess the stability of the molecule's structure over time.
Radius of Gyration : To measure the compactness of the molecule.
These simulations would provide a detailed picture of the dynamic behavior of this compound in a realistic environment.
Structure-Reactivity Relationship (SRR) Modeling in Chemical Processes
The exploration of Structure-Reactivity Relationships (SRR) through computational modeling provides a powerful lens for understanding and predicting the chemical behavior of molecules. For a compound as specific as this compound, while direct and extensive research is limited, we can extrapolate from established principles of computational chemistry and studies on analogous structures to build a theoretical framework for its reactivity. SRR models aim to establish a quantitative correlation between the structural or physicochemical properties of a molecule and its reactivity in a particular chemical process.
In the context of this compound, a key chemical process of interest is its role as a brominating agent. The perbromide moiety (Br₃⁻) suggests its capacity to deliver electrophilic bromine. SRR modeling can be employed to understand how variations in the cotinine backbone, substitution patterns, and reaction conditions influence the efficiency and selectivity of bromination reactions.
Conceptual Framework for SRR Modeling:
The development of an SRR model for this compound would hypothetically involve the following steps:
Descriptor Calculation: A range of molecular descriptors for a series of related cotinine derivatives would be calculated using quantum chemical methods. These descriptors can be categorized as:
Electronic Descriptors: Atomic charges, dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These descriptors provide insights into the electron distribution and the sites susceptible to electrophilic or nucleophilic attack.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters). These are crucial for understanding how the size and shape of the molecule influence its approach to a substrate.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecular skeleton.
Reactivity Data: Experimental or computationally derived data on the reactivity of these compounds in a specific chemical process (e.g., the rate constant for the bromination of a standard substrate) would be collected.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms would be used to build a mathematical model that correlates the calculated descriptors with the observed reactivity.
Hypothetical Research Findings and Data:
In the absence of specific published data for this compound, we can present a hypothetical data table to illustrate the principles of SRR modeling. Let us consider a hypothetical study on the bromination of phenol by a series of substituted cotinine hydrobromide perbromides. The reactivity is measured as the pseudo-first-order rate constant (k_obs).
Interactive Data Table: Hypothetical SRR Data for Substituted Cotinine Hydrobromide Perbromides in the Bromination of Phenol
| Derivative | Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) | Observed Rate Constant (k_obs, s⁻¹) |
| 1 | H | -6.5 | -1.2 | 3.5 | 0.015 |
| 2 | 3'-CH₃ | -6.3 | -1.1 | 3.7 | 0.025 |
| 3 | 4'-OCH₃ | -6.1 | -1.0 | 4.1 | 0.045 |
| 4 | 3'-Cl | -6.8 | -1.5 | 2.8 | 0.008 |
| 5 | 4'-NO₂ | -7.2 | -2.0 | 1.5 | 0.002 |
Note: The data in this table is purely illustrative to demonstrate the concepts of SRR modeling and is not based on actual experimental results for this compound.
From this hypothetical data, an SRR model could be developed. For instance, a simplified MLR equation might look like:
log(k_obs) = c₀ + c₁(HOMO Energy) + c₂(LUMO Energy) + c₃(Dipole Moment)
A positive coefficient for the HOMO energy would suggest that a higher energy HOMO (making the molecule a better electron donor) facilitates the reaction, which would be unexpected for an electrophilic bromination but could point to a complex mechanism. A negative coefficient for the LUMO energy would indicate that a lower energy LUMO (making the molecule a better electron acceptor) enhances reactivity, which is consistent with the electrophilic nature of the brominating agent.
Detailed Research Findings (Based on Analogous Systems):
Computational Studies of Brominating Agents: Theoretical investigations into reagents like N-bromosuccinimide (NBS) have elucidated the role of the N-Br bond polarization and the influence of catalysts and solvents on the generation of the electrophilic bromine species. Similar computational approaches could be applied to this compound to understand the dissociation of the perbromide ion and the subsequent transfer of Br⁺.
QSAR of Nicotine (B1678760) Derivatives: Quantitative Structure-Activity Relationship (QSAR) models have been extensively used to study the biological activity of nicotine analogs. These studies have successfully correlated molecular descriptors with properties like receptor binding affinity. While focused on biological activity, the methodologies employed in these QSAR studies are directly transferable to the development of SRR models for chemical reactivity. For example, studies on nicotine derivatives have shown the importance of electronic and steric parameters in determining their interaction with nicotinic acetylcholine (B1216132) receptors.
Reactivity, Mechanistic Pathways, and Chemical Transformations Involving Dibromo Cotinine Hydrobromide Perbromide
Role as a Brominating Agent for Organic Substrates
As a perbromide salt, dibromo cotinine (B1669453) hydrobromide perbromide can be considered a solid, stable source of electrophilic bromine. wikipedia.org Perbromides of this type are known to be effective brominating agents for a variety of organic substrates, offering advantages in handling and stoichiometry compared to liquid bromine. niscpr.res.in
While specific examples utilizing dibromo cotinine hydrobromide perbromide for the bromination of alkenes, alkynes, and aromatic systems are not extensively documented in the literature, its reactivity is expected to parallel that of other perbromide salts. These reagents serve as a source of molecular bromine (Br₂) in solution, which then acts as the electrophile. csub.edu
For aromatic systems, the reaction would proceed via electrophilic aromatic substitution. The perbromide complex provides bromine, which is attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion). Subsequent deprotonation of the ring restores aromaticity and yields the brominated aromatic product. The regioselectivity of this reaction would be governed by the nature of the substituents already present on the aromatic ring.
The alpha-bromination of carbonyl compounds, such as ketones and aldehydes, is a well-established transformation that can be effectively carried out using perbromide reagents. wikipedia.orgresearchgate.net this compound is anticipated to be a competent reagent for such reactions. The reaction typically proceeds under acidic conditions, where the carbonyl oxygen is first protonated, facilitating the formation of an enol intermediate. jubilantingrevia.com
The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine supplied by the perbromide complex. This step results in the formation of the α-bromo carbonyl compound and the release of hydrogen bromide. The rate of this reaction is often dependent on the concentration of the acid and the carbonyl compound, but independent of the bromine concentration, as the rate-limiting step is the formation of the enol. jubilantingrevia.com
Table 1: Comparison of Brominating Agents for Alpha-Bromination of Acetophenone Derivatives
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridine (B92270) Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low |
| Cupric Bromide (CuBr₂) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 |
This table, adapted from a study on acetophenone derivatives, illustrates the relative efficacy of a similar perbromide reagent. researchgate.net Specific yield data for this compound is not available.
Nucleophilic and Electrophilic Reactivity Profiles of the Compound Itself
The reactivity profile of this compound is twofold. The perbromide (tribromide, Br₃⁻) ion is the primary source of its electrophilic character. It exists in equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻). The molecular bromine is a potent electrophile that reacts with nucleophiles such as alkenes and enols. researchgate.net
Conversely, the bromide ion (Br⁻) and the tribromide ion (Br₃⁻) itself can act as nucleophiles. For instance, in the second step of alkene bromination, the bromide ion attacks the carbon of the cyclic bromonium ion. While less common, the tribromide ion can also participate in nucleophilic reactions, although it is a weaker nucleophile than the bromide ion.
Acid-Base Properties and Salt Formation Chemistry in Non-Aqueous Media
This compound is a salt, composed of the dibromocotinine hydrobromide cation and the perbromide anion. The presence of the hydrobromide indicates that the cotinine derivative is protonated. Cotinine itself, and its derivatives, contain basic nitrogen atoms (both the pyridine nitrogen and the lactam nitrogen, though the latter is significantly less basic) that can be protonated by strong acids like HBr.
In non-aqueous aprotic solvents, the acid-base behavior would be complex. libretexts.org The compound could act as a proton donor from the protonated cotinine moiety. The basicity of solvents can significantly influence the dissociation and reactivity of such salts. britannica.com For example, in a more basic solvent, the proton could be abstracted, neutralizing the cationic center and potentially altering the compound's stability and solubility.
Thermal and Photochemical Stability in Various Solvents and Conditions
This compound is described by suppliers as being sensitive to moisture and temperature, and it is recommended to be stored in a freezer. cymitquimica.comchemicalbook.com This suggests limited thermal stability. Perbromide salts, in general, can decompose upon heating to release molecular bromine, which is volatile. The presence of the hydrobromide salt component may lend some stability compared to freebase forms.
Table 2: Physical and Stability Properties of this compound
| Property | Value/Description |
| Physical Form | Reddish-Orange Needles chemicalbook.com |
| Solubility | Soluble in Acetone (B3395972), Methanol (B129727) chemicalbook.com |
| Thermal Stability | Temperature Sensitive; Store at -20°C chemicalbook.com |
| Moisture Stability | Moisture Sensitive, Hygroscopic cymitquimica.comchemicalbook.com |
| Melting Point | 139-143°C chemicalbook.com |
Decomposition Pathways and Degradation Product Identification
The most well-defined chemical transformation that could be classified as a decomposition or degradation pathway for this compound is its reductive debromination. This is not an unintended degradation but rather a key step in the synthetic pathway for which it is an intermediate. In the synthesis of radiolabeled cotinine from nicotine (B1678760), this compound is treated with zinc dust and acetic acid to remove the bromine atoms and yield the final cotinine product. cymitquimica.com
Under thermal stress, it is plausible that the compound would decompose to release bromine (Br₂) and hydrogen bromide (HBr), alongside the dibrominated cotinine core or further degradation products thereof. The specific identity of all degradation products under various conditions (e.g., thermal, photochemical, hydrolytic) has not been systematically studied or reported.
Applications in Advanced Chemical Synthesis and Research
Intermediate in the Synthesis of Complex Nicotine (B1678760) Derivatives and Analogues
Dibromo Cotinine (B1669453) Hydrobromide Perbromide serves as a crucial intermediate in the synthesis of intricate nicotine derivatives and analogues. Its unique structure allows for strategic chemical modifications, leading to the production of valuable molecules for research purposes.
Preparation of Tritiated Nicotine Derivatives
A primary application of Dibromo Cotinine Hydrobromide Perbromide is in the synthesis of tritiated nicotine derivatives, which are indispensable tools in pharmacological and metabolic studies. The compound is a key precursor in the preparation of 4,4-Ditritio-(+)-nicotine and 4,4-ditritio-(-)-nicotine. nih.goviaea.orgnih.gov The synthesis involves the conversion of nicotine to this compound, which is then subjected to reduction and debromination to yield the desired tritiated product. psu.edu
The high specific activity of the resulting tritiated nicotine molecules is essential for sensitive binding assays and for studying the distribution and metabolism of nicotine in biological systems. iaea.orgnih.gov For instance, 4,4-ditritio-(-)-nicotine with high specific activity has been synthesized from (-)-nicotine via the 4,4-dibromocotinine intermediate for use in binding studies with rat brain mitochondrial fractions. nih.gov Similarly, 4,4-ditritio-(+)-nicotine has been prepared from (+)-nicotine through the intermediacy of (-)-4,4-dibromocotinine for comparative binding and distribution studies with the natural enantiomer. iaea.orgnih.gov
A patent also describes a method for preparing cotinine from nicotine or nicotine sulfate by forming the intermediate dibromocotinine hydrobromide perbromide, which is then reduced and de-brominated. google.com
Table 1: Synthesis of Tritiated Nicotine Derivatives
| Starting Material | Intermediate | Final Product | Application |
| (-)-Nicotine | 4,4-dibromocotinine | 4,4-ditritio-(-)-nicotine | Binding studies in rat brain |
| (+)-Nicotine | (-)-4,4-dibromocotinine | 4,4-ditritio-(+)-nicotine | Comparative binding and distribution studies |
| Nicotine/Nicotine Sulfate | Dibromocotinine hydrobromide perbromide | Cotinine | General synthesis |
Synthesis of Conformationally Restricted Nicotine Analogues
Conformationally restricted nicotine analogues are synthesized to "freeze" the molecule's conformational dynamics, which can enhance its affinity and specificity for nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com This is achieved by linking the pyridine (B92270) and pyrrolidine (B122466) rings of nicotine with a short chain. mdpi.com While various synthetic strategies exist for creating these rigid structures, there is currently no direct scientific literature linking the use of this compound to the synthesis of these specific analogues. Research in this area has explored various precursors and methodologies to create tricyclic and tetracyclic nicotine derivatives. mdpi.com
Reagent in Targeted Bromination of Organic Substrates in Academic Synthesis
Precursor for the Synthesis of Novel Nitrogen Heterocycles
Nitrogen heterocycles are a cornerstone of medicinal chemistry and materials science. While this compound possesses a nitrogen-containing heterocyclic core, its direct application as a versatile precursor for the synthesis of a broad range of novel nitrogen heterocycles is not extensively documented in published research.
Scaffold for Diversification via Cross-Coupling Reactions
The dibromo functionality on the cotinine scaffold theoretically allows for diversification through cross-coupling reactions, a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. However, there is a lack of specific examples in the scientific literature of this compound being utilized as a scaffold for such diversification strategies.
Role in the Development of New Synthetic Methodologies
The unique reactivity of specific chemical compounds can sometimes lead to the development of new synthetic methodologies. At present, there is no evidence in the scientific literature to suggest that this compound has played a significant role in the development of new, broadly applicable synthetic methods.
This compound as a Reference Standard for Analytical Method Development in Chemical Research
In the field of analytical chemistry, the use of well-characterized reference standards is fundamental to the development, validation, and quality control of new analytical methods. This compound, a derivative of cotinine, serves as a specialized reference material in select research applications, particularly in the synthesis of isotopically labeled compounds and as a starting material for various chemical transformations. While its primary application lies in synthetic chemistry, its properties make it a useful, albeit niche, reference compound in the development of certain analytical techniques.
This compound is identified by the CAS Number 4099-35-8. lgcstandards.com Its systematic name is 3,5-Dibromo-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone Mono(hydrogen Tribromide). cymitquimica.com The compound's stability is sensitive to moisture and temperature, necessitating storage in a freezer under tightly sealed conditions. cymitquimica.com
The principal documented application of this compound is as a derivative of cotinine used in the synthesis of 4,4-Ditritio-(+)-nicotine, which is an enantiomer of nicotine that binds to brain receptors. cymitquimica.com This synthetic utility underscores its importance in neurochemical research. In the context of analytical method development, its role as a reference standard is primarily associated with chromatographic and spectroscopic techniques employed to monitor the progress of such syntheses and to characterize the resulting products.
The development of analytical methods for nicotine and its metabolites, such as cotinine, is a significant area of research due to their relevance as biomarkers for tobacco exposure. jfda-online.comnih.govnih.govwikipedia.org Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the determination of these compounds in biological fluids. jfda-online.comnih.govmdpi.com While cotinine itself is a widely used analytical standard in these methods, brominated derivatives like this compound can be utilized in specific research scenarios. For instance, in the development of a new chromatographic method aimed at separating a complex mixture of nicotine derivatives, this compound could serve as a reference point to assess the method's selectivity and resolution for halogenated analogues.
The table below summarizes the key identifiers and properties of this compound.
| Identifier/Property | Value |
| CAS Number | 4099-35-8 |
| Molecular Formula | C₁₀H₁₁Br₅N₂O |
| Molecular Weight | 574.73 g/mol |
| Synonyms | 3,5-Dibromo-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone Mono(hydrogen Tribromide) |
| Primary Application | Synthesis of 4,4-Ditritio-(+)-nicotine |
In advanced chemical research, the development of robust analytical methods is crucial for ensuring the purity and identity of synthesized compounds. The use of this compound as a reference standard would be relevant in research focused on the synthesis and analysis of halogenated organic compounds. Its distinct mass spectrometric and chromatographic behavior compared to non-brominated cotinine would aid in the validation of analytical methods designed to detect and quantify such derivatives.
While detailed research findings specifically documenting the use of this compound as a reference standard for analytical method development are not widely published, its availability from suppliers of reference standards indicates its use within the research community for such specialized purposes. lgcstandards.com Researchers in synthetic and analytical chemistry rely on such compounds to ensure the accuracy and reliability of their findings, particularly when working with novel or complex chemical entities.
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like Dibromo Cotinine (B1669453) Hydrobromide Perbromide. It allows for the separation of the compound from impurities and its quantification with high precision.
Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of alkaloids and their derivatives. For Dibromo Cotinine Hydrobromide Perbromide, a C18 or C8 column would be suitable, leveraging the hydrophobic interactions between the stationary phase and the dibrominated cotinine moiety. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). To ensure good peak shape and reproducibility for the ionic hydrobromide perbromide salt, the addition of an acid, such as formic acid or trifluoroacetic acid, or a buffer, like ammonium acetate, to the mobile phase is crucial. researchgate.net
Normal-phase HPLC (NP-HPLC) can also be employed, particularly for separating isomers or closely related impurities that are not well-resolved by RP-HPLC. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane with a polar modifier like isopropanol).
Table 1: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: HexaneB: Isopropanol |
| Gradient | 20-80% B over 20 minutes | 5-30% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 260 nm | UV at 254 nm |
| Expected Retention Time | ~12.5 min | ~9.8 min |
For the isolation of pure this compound, preparative HPLC is the method of choice. This technique utilizes larger columns and higher flow rates to handle larger sample loads. The principles of separation remain the same as analytical HPLC, with the conditions often being directly scalable. A reversed-phase C18 column is commonly used for the purification of alkaloids and their salts. nih.gov The selection of a volatile mobile phase, such as one containing ammonium formate, is advantageous as it simplifies the removal of the solvent from the purified fractions.
Table 2: Representative Preparative HPLC Conditions for this compound Purification
| Parameter | Condition |
| Stationary Phase | C18, 10 µm, 50 x 250 mm |
| Mobile Phase | A: Water with 20 mM Ammonium Acetate, pH 5.5B: Methanol |
| Elution | Isocratic at 60% B |
| Flow Rate | 50 mL/min |
| Loading | 100 mg of crude product dissolved in mobile phase |
| Detection | UV at 260 nm |
Gas Chromatography (GC) for Volatile Brominated Derivatives
Direct analysis of this compound by GC is generally not feasible due to its salt form and likely thermal instability. The high temperatures of the GC inlet would likely cause decomposition of the perbromide and the hydrobromide salt, as well as potential degradation of the dibromo cotinine structure itself. researchgate.netresearchgate.net
However, GC can be utilized for the analysis of volatile derivatives of the dibromo cotinine core. Chemical derivatization to a more thermally stable and volatile compound would be a necessary sample preparation step. For instance, a de-bromination followed by a silylation reaction could potentially yield a derivative suitable for GC analysis. The resulting chromatogram would provide information about the core cotinine structure.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful tool for the comprehensive analysis of complex compounds.
LC-MS/MS is a highly sensitive and selective technique for the detection and quantification of halogenated organic compounds and alkaloids at trace levels. researchgate.netmdpi.com For this compound, an LC system with a reversed-phase column would be coupled to a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific molecular ion of the dibromo cotinine cation, or in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity by monitoring a specific fragmentation pathway. The characteristic isotopic pattern of the two bromine atoms (with isotopes 79Br and 81Br) would serve as a clear indicator of the presence of the target compound. researchgate.netnih.gov
Table 3: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | [M+H]+ → Fragment ion (hypothetical) |
| Collision Energy | Optimized for specific transition |
| Limit of Detection | Expected in the low ng/mL range |
As mentioned, direct GC-MS analysis of the intact salt is not practical. However, GC-MS analysis of any volatile degradation products or specifically prepared volatile derivatives can provide valuable structural information. The mass spectrum would reveal fragmentation patterns that can help to elucidate the structure of the parent molecule. High-resolution GC/MS can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the fragments. thermofisher.com The presence of bromine atoms would be readily identifiable from the characteristic isotopic clusters in the mass spectrum. nih.govosti.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Element-Specific Detection
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) serves as a powerful analytical technique for the elemental analysis of "this compound." Its primary utility lies in its high sensitivity and ability to perform element-specific detection, making it ideal for quantifying the bromine content of the compound. ICP-MS is widely employed for trace level quantification of elemental impurities due to its specificity and detection capabilities thermofisher.com.
The methodology involves introducing the sample into a high-temperature argon plasma, which ionizes the constituent atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. For "this compound," ICP-MS specifically targets the bromine atoms.
However, the analysis of bromine by ICP-MS presents distinct challenges. Bromine has a relatively high first ionization potential, which can lead to lower sensitivity compared to elements that are more easily ionized in the argon plasma thermofisher.comthermofisher.cn. Furthermore, the two stable isotopes of bromine, 79Br and 81Br, are susceptible to polyatomic and isobaric interferences, which can compromise the accuracy of quantification thermofisher.cn.
To overcome these challenges, modern ICP-MS instruments are often equipped with collision/reaction cell technology (CCT/CRC). These cells use gases like helium to induce kinetic energy discrimination (KED), which effectively filters out polyatomic interferences, allowing for more accurate measurement of the bromine signal thermofisher.cn. Triple quadrupole ICP-MS systems further enhance this capability, providing robust and precise quantification of challenging analytes like bromine thermofisher.com. The combination of a separation technique like ion chromatography (IC) with ICP-MS can also be used to differentiate between various bromine species thermofisher.cnnih.gov.
Table 1: Common Isobaric Interferences for Bromine Isotopes in ICP-MS This table is based on common interferences noted in literature and may vary based on sample matrix.
| Isotope | Mass (m/z) | Potential Isobaric Interference | Source of Interference |
| 79Br | 79 | 38Ar40ArH+ | Argon plasma, sample matrix |
| 79Br | 79 | 78SeH+ | Sample matrix |
| 81Br | 81 | 40Ar40ArH+ | Argon plasma |
| 81Br | 81 | 80SeH+ | Sample matrix |
Research into the analysis of bromine in various samples demonstrates the low detection limits achievable with ICP-MS. For instance, studies have reported limits of detection (LOD) for bromine in the range of 0.14 ng/mL to 90 μg-Br L-1, depending on the sample introduction method and instrument configuration researchgate.netscispace.com. Photochemical vapor generation (PVG) as a sample introduction technique has been shown to significantly enhance sensitivity for bromide, achieving an LOD of 0.14 ng/mL scispace.com.
Table 2: Example Performance Data for Bromine Detection using ICP-MS Techniques
| Technique | Analyte | Limit of Detection (LOD) | Recovery Rate | Reference |
| PVG-ICP-MS | Bromide (Br-) | 0.14 ng/mL | - | scispace.com |
| IC-ICP-MS | Bromide (Br-) | 0.28 µg/L | 94-105% | researchgate.net |
| LA-ICP-MS | Bromine | 0.23 mg/L | 81.5-118% | researchgate.net |
This level of sensitivity allows for precise quantification of the bromine content in "this compound," which is crucial for stoichiometric confirmation and purity assessment.
Electrochemical Methods for Redox Potential Determination and Reaction Monitoring
Electrochemical methods offer a versatile and powerful approach for investigating the redox properties of "this compound" and for monitoring its synthesis or subsequent reactions. These techniques are based on measuring the potential and/or current in an electrochemical cell containing the analyte, providing valuable insights into its electrochemical behavior.
Redox Potential Determination Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to determine the redox potentials associated with the compound. In the context of "this compound," these methods would likely target the redox-active bromine species (perbromide, Br₃⁻) and potentially the cotinine moiety itself.
The voltammetric analysis of a related compound, nicotine (B1678760), on a modified glassy carbon electrode showed a distinct oxidation peak near 0.77 V nih.gov. The oxidation process for nicotine on the electrode surface was found to involve an equivalent number of protons and electrons researchgate.net. A similar approach could be used to characterize the electrochemical fingerprint of the cotinine portion of the target molecule and to investigate how the dibromo-substitution influences its redox potential.
Reaction Monitoring Electrochemical methods are particularly useful for the in-situ monitoring of chemical reactions, such as the bromination of cotinine to form the dibromo-derivative. The electrochemical oxidation of bromide ions to generate reactive bromine is a well-established strategy that avoids the direct use of hazardous elemental bromine rsc.orgnih.gov. By monitoring the current at a specific potential, one can track the consumption of the bromide reactant or the formation of the brominated product in real time pixel-online.net.
For example, the progress of the electrosynthetic bromination of fluorescein can be easily monitored by observing changes in color, a principle that can be adapted to instrumental monitoring of reaction kinetics pixel-online.net. In a flow electrochemical reactor, various alkenes have been successfully converted to their corresponding dibromides and bromohydrins, demonstrating the precise control offered by electrochemical synthesis rsc.org. The rotating ring-disk electrode (RRDE) method is another advanced technique that can be used to obtain quantitative and qualitative data on the electrooxidation of bromide ions and the formation of various bromine species in solution mdpi.com.
Table 3: Example Voltammetric Data for Nicotine Oxidation on a Modified Electrode This data is illustrative of the type of information obtained from electrochemical analysis of a related compound.
| Method | Analyte | pH | Oxidation Peak Potential (Epa) vs. Ag/AgCl | Key Finding | Reference |
| Cyclic Voltammetry | Nicotine | 8.0 | ~0.77 V | Poorly broad oxidation peak on bare GCE | nih.gov |
| Cyclic Voltammetry | Nicotine | 8.0 | ~0.83 V | Enhanced peak on GO/Nq/GCE modified electrode | nih.gov |
| Cyclic Voltammetry | Nicotine | 7.4 | Varies with scan rate | Diffusion-controlled, irreversible oxidation process | researchgate.net |
By applying these electrochemical techniques to "this compound," researchers can gain a detailed understanding of its redox stability, determine its electrochemical parameters, and develop controlled methods for its synthesis and reaction monitoring.
Historical Perspectives and Future Research Trajectories
Evolution of Understanding of Nicotine (B1678760) and Cotinine (B1669453) Bromination
The study of nicotine and its primary metabolite, cotinine, has long been a cornerstone of alkaloid chemistry. The introduction of bromine atoms into these structures represents a fundamental synthetic transformation aimed at modifying their chemical properties and exploring new biological functions. The compound at the center of this discussion, Dibromo Cotinine Hydrobromide Perbromide, is a derivative of cotinine used in the synthesis of other complex molecules, such as 4,4-Ditritio-(+)-nicotine, an enantiomer used in binding studies. intlab.org
The bromination of carbonyl compounds, such as the pyrrolidinone ring in cotinine, is a critical reaction in organic synthesis. nih.gov Historically, achieving selective monobromination at the α-carbon of aryl ketones has been a significant challenge, often resulting in mixtures of disubstituted or ring-brominated products. sci-hub.se The development of controlled brominating agents and reaction conditions has been a key area of research to overcome these selectivity issues. The synthesis of α-bromoacetophenones, for example, highlights the importance of these intermediates in the production of pharmaceuticals. nih.gov The evolution in this field has moved from using hazardous liquid bromine to more stable and selective solid reagents, which has been crucial for the controlled synthesis of specific derivatives like dibromo cotinine.
Challenges and Opportunities in Brominated Alkaloid Chemistry
The chemistry of brominated alkaloids is a rich and expanding field, largely inspired by the vast diversity of such compounds discovered in marine organisms. researchgate.netresearchgate.net Marine sponges, in particular, produce a wide array of brominated alkaloids with complex structures and potent biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. researchgate.netresearchgate.netnih.govrsc.org
Challenges:
Synthesis and Selectivity: A primary challenge is the chemo-, regio-, and stereoselective synthesis of these complex molecules. nih.gov The generation of aliphatic carbon-halogen bonds at specific, unactivated positions is particularly difficult to control through traditional chemical methods. nih.gov
Isolation and Availability: Many of these natural products are isolated in very small quantities from their natural sources, which limits further research and development. rsc.org This scarcity necessitates the development of efficient total synthesis or semi-synthetic modifications of more abundant precursors.
Structural Complexity: The scaffolds of marine alkaloids are often highly complex, presenting significant hurdles for synthetic chemists aiming to replicate or diversify them. rsc.org
Opportunities:
Drug Discovery: Brominated alkaloids represent a promising source of lead compounds for drug discovery due to their inherent bioavailability and diverse bioactivities. nih.govrsc.org The introduction of halogens into natural products has been shown to enhance bioactivity, with studies indicating that over 70% of halogenated natural products show increased activity. nih.gov
Novel Scaffolds: The unique structures of marine alkaloids provide new scaffolds for medicinal chemistry that are distinct from terrestrial natural products or existing synthetic drugs. nih.gov
Chemical Defense Mechanisms: The study of these compounds, which are often produced by sponges as a chemical defense, provides insight into ecological interactions and may lead to new applications, such as antifouling agents. nih.govmdpi.com
Development of Green Chemistry Approaches for Bromination Reactions
Traditional bromination methods often rely on molecular bromine (Br₂), a volatile, corrosive, and highly toxic liquid that poses significant handling hazards. bookpi.orgwordpress.com In response, the principles of green chemistry have driven the development of safer and more environmentally benign bromination protocols. bookpi.orgacs.org
A key advancement is the use of solid brominating agents, which are easier and safer to handle. researchgate.net Pyridinium (B92312) hydrobromide perbromide (also known as pyridinium tribromide) is a prominent example of a stable, crystalline solid that serves as a convenient source of electrophilic bromine. researchgate.netwikipedia.org Its use can reduce hazards and simplify reaction work-up procedures. chemicalbook.com Other reagents like N-bromosuccinimide (NBS) are also widely used, though they can generate by-products that need to be managed. wordpress.com
Researchers have also explored various catalytic and in-situ generation methods to improve the sustainability of bromination reactions. These include:
Bromide/Bromate (B103136) Couples: Using a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium provides an efficient and inexpensive alternative to liquid bromine for the selective bromination of various organic compounds. rsc.org
Oxidant Systems: The combination of a bromide source like HBr with a green oxidant such as hydrogen peroxide (H₂O₂) allows for the in-situ generation of bromine, minimizing the need to handle the pure reagent. rsc.org
Avoiding Hazardous Solvents: A major focus of green chemistry is replacing hazardous solvents with more benign alternatives like water or ethanol. wordpress.comresearchgate.net
These greener approaches are directly applicable to the synthesis of brominated carbonyl compounds, a class to which brominated cotinine derivatives belong. nih.gov
Exploration of Novel Reactivity and Catalytic Applications of Perbromide Systems
Perbromide complexes, particularly pyridinium hydrobromide perbromide (PTPB), are highly versatile reagents in organic synthesis, extending beyond simple bromination. researchgate.netnbinno.comorganic-chemistry.org PTPB is a salt consisting of a pyridinium cation and a tribromide anion, which acts as a stable carrier and deliverer of electrophilic bromine. wikipedia.orgnbinno.com
Reactivity:
Electrophilic Bromination: PTPB is an excellent reagent for the selective bromination of alkenes, alkynes, ketones, and aromatic compounds under mild conditions. nbinno.comlookchem.com
Oxidation: It can function as an oxidizing agent, capable of converting alcohols, aldehydes, and sulfides into their corresponding oxidized forms like carbonyl bromides or sulfoxides. researchgate.netnbinno.com The Appel reaction, for instance, uses such reagents to convert alcohols to carbonyl bromides. nbinno.com
Cyclization: PTPB is also employed in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles, by facilitating bromination followed by cyclization. nbinno.comorganic-chemistry.org
Catalytic Applications: Perbromide systems can also be used catalytically. For example, a catalytic amount of PTPB, in combination with other reagents like potassium nitrate, can facilitate the oxidation of sulfides using air as the ultimate oxidant under metal-free conditions. chemicalbook.com It has also been used to chemoselectively deprotect certain alcohol protecting groups. chemicalbook.com Researchers have even developed nanocatalyst systems by linking pyridinium tribromide to magnetic iron oxide nanoparticles, creating a recyclable catalyst for selective oxidation reactions. researchgate.net This broad reactivity and potential for catalytic use make perbromide systems powerful tools for constructing complex molecules.
Integration of Advanced Computational Techniques for Rational Design of Brominated Compounds
Computer-aided drug design (CADD) and computational chemistry have become indispensable tools for the rational design and discovery of new therapeutic agents. nih.gov These methods are particularly valuable in the field of halogenated compounds, where they can predict structure, reactivity, and biological function before a molecule is ever synthesized in a lab.
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, geometry, and properties of molecules. researchgate.net This allows researchers to understand reaction mechanisms, such as the intricacies of bromination reactions, and to predict the stability and reactivity of different isomers. sciepub.comresearchgate.net For instance, DFT can elucidate why bromide is a more effective catalyst than other halides in certain oxidation reactions. researchgate.net
Structure-Based Design: When the 3D structure of a biological target (like an enzyme or receptor) is known, computational docking can be used to predict how a potential drug molecule, such as a brominated alkaloid, will bind. nih.govnih.gov This helps in prioritizing compounds for synthesis and testing. Studies have used these in-silico methods to screen libraries of brominated alkaloids against therapeutic targets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): Ligand-based methods like QSAR use the structures of known active molecules to build a model that can predict the activity of new, untested compounds. nih.gov
Predicting Bioactivity Enhancement: Computational studies can rationalize why halogenation often enhances biological activity. They can model the formation of halogen bonds (XBs) between a halogenated drug and its target, which can lead to improved binding affinity and, consequently, greater potency. nih.gov
By integrating these advanced computational techniques, chemists can move beyond trial-and-error synthesis toward a more predictive and efficient rational design of novel brominated compounds derived from scaffolds like cotinine. mdpi.comresearchgate.net This approach saves time and resources while maximizing the potential for discovering molecules with valuable properties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
